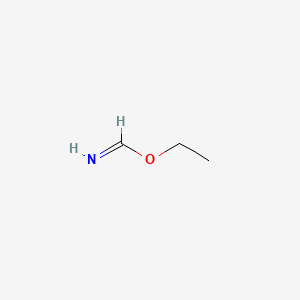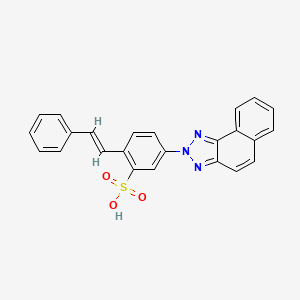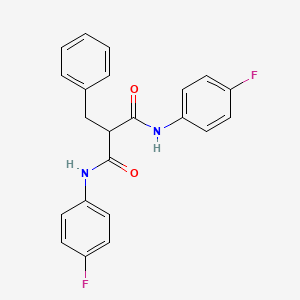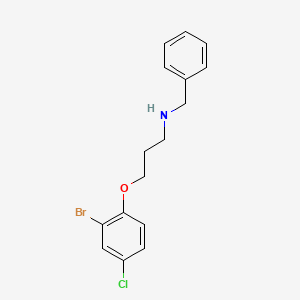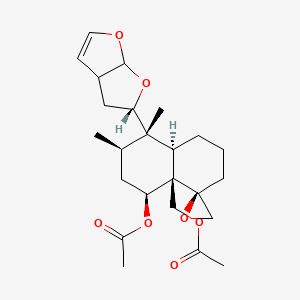
克雷罗丁
描述
Clerodin is a type of clerodane diterpene, a large group of secondary metabolites found in hundreds of different plant species, as well as fungi, bacteria, and marine sponges . Clerodin was isolated from the medicinal plant Clerodendrum infortunatum .
Synthesis Analysis
A bioinspired tail-to-head cyclization strategy has been developed for the synthesis of the decalin architectures of clerodin .
Molecular Structure Analysis
The first crystal structure of clerodin was obtained by a single-crystal X-ray diffraction study . Molecular docking and LIGPLOT analysis indicate that clerodin interacts in the colchicine binding site .
Chemical Reactions Analysis
Clerodin has been evaluated for its binding potential with target proteins by docking . It has also been studied for its reactivity in various chemical reactions .
Physical And Chemical Properties Analysis
Clerodin’s physical and chemical properties have been analyzed in various studies .
科学研究应用
Pharmacological Effects
3-Deoxycaryoptinol, also known as Cordycepin, has been found to have various pharmacological effects. It has been reported to have anti-tumor, anti-bacterial, anti-viral, immune-regulating, and free radical scavenging properties .
Traditional Medicine
Clerodin is a natural active compound widely found in Cordyceps, a type of fungus that parasitizes on caterpillar dung. It has been widely used in traditional Chinese medicine as a tonic, believed to nourish the body, enhance immunity, and delay aging .
Regenerative Medicine and Tissue Engineering
3D bioprinting has emerged as an exciting tool for regenerative medicine and tissue engineering applications. There is potential for 3-Deoxycaryoptinol to be relevant to the future of regenerative endodontics .
Insect Antifeedant Activities
Clerodane diterpenoids, such as Clerodin, have been found to have insect antifeedant properties. This makes them potentially useful in pest control .
Cytotoxic Activities
Clerodane diterpenoids have been found to have cytotoxic activities, which means they can be toxic to cells. This property is often harnessed in the development of cancer treatments .
作用机制
Target of Action
Clerodin, also known as 3-Deoxycaryoptinol, is a diterpenoid isolated from the medicinal plant Clerodendrum infortunatum . The primary targets of Clerodin are human breast carcinoma cells (MCF-7), where it shows toxicity .
Mode of Action
Clerodin interacts with its targets by binding to target proteins . This binding potential was evaluated through docking studies . The anticancer mechanism of Clerodin was validated by its enhanced capacity to produce intracellular reactive oxygen species (ROS) and to lower the reduced glutathione content in MCF-7 cells .
Biochemical Pathways
The compound’s ability to produce intracellular ros and lower the reduced glutathione content in mcf-7 cells suggests that it may affect oxidative stress pathways .
Pharmacokinetics
The pharmacokinetic properties of Clerodin, including its absorption, distribution, metabolism, and excretion (ADME), were evaluated through ADMET analysis . .
Result of Action
The result of Clerodin’s action is the induction of toxicity in MCF-7 cells . This is achieved through the production of intracellular ROS and the reduction of glutathione content in these cells . These effects contribute to the compound’s potential as an anticancer agent .
Action Environment
As a natural product derived from the medicinal plant clerodendrum infortunatum , it is likely that factors such as the plant’s growth conditions and extraction methods could influence the compound’s properties and effects.
未来方向
Clerodin has shown potential as an anticancer agent . Its wide range of pharmacological effects, such as anti-inflammatory, antioxidant, antidiabetic, anticancer, immunomodulatory, antibacterial, and hepatoprotection, have demand in the pharmaceutical industry . Future research on Clerodin-based therapeutics is expected .
属性
IUPAC Name |
[(4R,4aR,5S,7R,8S,8aR)-8-[(5S)-3a,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]-5-acetyloxy-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O7/c1-14-10-20(30-16(3)26)24(13-28-15(2)25)18(6-5-8-23(24)12-29-23)22(14,4)19-11-17-7-9-27-21(17)31-19/h7,9,14,17-21H,5-6,8,10-13H2,1-4H3/t14-,17?,18-,19+,20+,21?,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIWQELMLPUFOS-OPVWAJEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2(C(C1(C)C3CC4C=COC4O3)CCCC25CO5)COC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)[C@@H]3CC4C=COC4O3)CCC[C@]25CO5)COC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Deoxycaryoptinol | |
CAS RN |
464-71-1 | |
| Record name | Caryoptinol, 3-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does clerodin exert its antifeedant activity?
A1: While the precise mechanism remains to be fully elucidated, studies suggest that clerodin interacts with insect chemoreceptors, primarily those located in the mouthparts. [, ] This interaction disrupts the insect's feeding behavior, leading to reduced food consumption. [, ] Research on Spodoptera littoralis larvae indicates that clerodin's antifeedant effect might involve both the activation of specific deterrent cells and the inhibition of cells sensitive to feeding stimulants. []
Q2: Does clerodin exhibit any other biological activities apart from its antifeedant properties?
A2: Yes, research has revealed that clerodin also possesses cytotoxic activity. A study on human breast carcinoma cell line (MCF-7) demonstrated that clerodin induces cytotoxicity by increasing intracellular reactive oxygen species (ROS) production and decreasing reduced glutathione content within MCF-7 cells. [] Additionally, clerodin exhibits antifungal activity against plant pathogenic fungi such as Fusarium oxysporum and Verticillium tricorpus. []
Q3: What are the downstream effects of clerodin's interaction with tubulin in cells?
A3: Clerodin demonstrates colchicine-like effects by destabilizing microtubules. [] This destabilization disrupts the formation of mitotic spindles, leading to mitotic arrest at the metaphase stage. [, ] Consequently, clerodin treatment results in an increased frequency of polyploid cells, as observed in Allium cepa and radish. []
Q4: What is the molecular formula and weight of clerodin?
A4: Clerodin has the molecular formula C24H34O7 and a molecular weight of 434.52 g/mol. [, ]
Q5: What spectroscopic techniques are commonly employed for clerodin's structural elucidation?
A5: Researchers frequently utilize Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural characterization of clerodin and its derivatives. [, , , ] Infrared (IR) spectroscopy is also employed to analyze functional groups present in the molecule. [] X-ray crystallography provided crucial insights into the absolute configuration of clerodin and its derivatives. [, ]
Q6: Does the stereochemistry of clerodin impact its biological activity?
A7: Yes, stereochemistry plays a crucial role. Research on neo-clerodane diterpenoids, including clerodin, against Leptinotarsa decemlineata Say (Colorado potato beetle) revealed that compounds with an unusual R-configuration at the C-11 position displayed notable antifeedant activity. [] This highlights the importance of stereochemical considerations when investigating the biological properties of clerodin and its analogs.
Q7: What challenges arise regarding the stability and formulation of clerodin for potential applications?
A8: Clerodin and its derivatives are known to be sensitive to certain conditions. For example, the tetrahydrofurofuran moiety in these compounds can be labile during purification procedures. [] The use of methanol-water mixtures during reversed-phase HPLC purification, for example, can lead to the formation of epimeric mixtures instead of the desired 14-hydro-15-hydroxyclerodin derivatives. [] This sensitivity necessitates careful consideration during extraction, isolation, and formulation processes to maintain stability and prevent degradation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



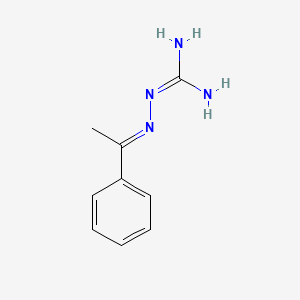




![N~3~-(2,6-dichlorobenzyl)-N~1~-(2,2-diethoxyethyl)-N~3~-[(4-methylphenyl)sulfonyl]-beta-alaninamide](/img/structure/B1655881.png)
![2-methyl-N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]propan-2-amine](/img/structure/B1655882.png)
![2,8-Dioxaspiro[4.5]decan-3-one](/img/structure/B1655883.png)
![9,10[1',2']-Benzenoanthracene-9(10H)-carboxylic acid](/img/structure/B1655886.png)
